molecular formula C22H23ClN2O8 B3331004 Isochlortetracycline, (1R)- CAS No. 769895-23-0

Isochlortetracycline, (1R)-

Cat. No.: B3331004
CAS No.: 769895-23-0
M. Wt: 478.9 g/mol
InChI Key: ZDCFZNSICAQKSV-CUJCIORFSA-N
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Description

Isochlortetracycline, (1R)- is a derivative of tetracycline, first synthesized in the United States in 1954 by researchers at the Pfizer pharmaceutical company. It is an inactive alkaline degradation product of chlortetracycline, a broad-spectrum antibiotic . The molecular formula of Isochlortetracycline is C22H23ClN2O8, and it has a molecular weight of 478.88 g/mol .

Preparation Methods

Isochlortetracycline is typically synthesized through the degradation of chlortetracycline. Chlortetracycline is produced by the fermentation of Streptomyces aureofaciens . The degradation process involves alkaline conditions that lead to the formation of Isochlortetracycline . Industrial production methods focus on optimizing the fermentation and degradation processes to ensure high yields and purity of the compound .

Chemical Reactions Analysis

Isochlortetracycline undergoes various chemical reactions, including:

    Oxidation: Isochlortetracycline can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: Isochlortetracycline can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Isochlortetracycline is primarily used as a reference standard in chromatographic analyses of chlortetracycline and its metabolic derivatives . It is also used in studies evaluating the stability and degradation pathways of chlortetracycline . Additionally, Isochlortetracycline has applications in the field of microbiology, where it is used to study the effects of antibiotic degradation products on bacterial growth and resistance .

Mechanism of Action

As an inactive degradation product, Isochlortetracycline does not exhibit the antibiotic properties of its parent compound, chlortetracycline. Chlortetracycline exerts its effects by binding to the bacterial ribosome and inhibiting protein synthesis . Isochlortetracycline lacks this activity due to structural changes that occur during the degradation process .

Comparison with Similar Compounds

Isochlortetracycline is similar to other tetracycline derivatives, such as oxytetracycline and doxycycline. it is unique in that it is an inactive degradation product rather than an active antibiotic . This distinguishes it from other tetracyclines, which are primarily used for their antimicrobial properties. Similar compounds include:

    Chlortetracycline: The parent compound from which Isochlortetracycline is derived.

    Oxytetracycline: Another tetracycline antibiotic with similar properties.

    Doxycycline: A tetracycline derivative with enhanced stability and activity.

Isochlortetracycline’s uniqueness lies in its role as a degradation product, providing insights into the stability and metabolic pathways of tetracycline antibiotics .

Properties

IUPAC Name

(4S,4aS,6S,8aR)-6-[(1R)-7-chloro-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-4-(dimethylamino)-1,8a-dihydroxy-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O8/c1-21(15-10(23)4-5-11(26)13(15)20(31)33-21)8-6-9-16(25(2)3)17(28)14(19(24)30)18(29)22(9,32)12(27)7-8/h4-5,8-9,16,26,29,32H,6-7H2,1-3H3,(H2,24,30)/t8-,9-,16-,21+,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCFZNSICAQKSV-CUJCIORFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2C(=O)O1)O)Cl)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C2=C(C=CC(=C2C(=O)O1)O)Cl)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601098715
Record name (4S,4aS,6S,8aS)-6-[(1R)-7-Chloro-1,3-dihydro-4-hydroxy-1-methyl-3-oxo-1-isobenzofuranyl]-4-(dimethylamino)-1,4,4a,5,6,7,8,8a-octahydro-3,8a-dihydroxy-1,8-dioxo-2-naphthalenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601098715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769895-23-0
Record name Isochlortetracycline, (1R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0769895230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S,4aS,6S,8aS)-6-[(1R)-7-Chloro-1,3-dihydro-4-hydroxy-1-methyl-3-oxo-1-isobenzofuranyl]-4-(dimethylamino)-1,4,4a,5,6,7,8,8a-octahydro-3,8a-dihydroxy-1,8-dioxo-2-naphthalenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601098715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOCHLORTETRACYCLINE, (1R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D60759UL8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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